molecular formula C22H24ClFN6O3 B6489307 3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 903854-11-5

3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B6489307
CAS No.: 903854-11-5
M. Wt: 474.9 g/mol
InChI Key: LQTKLZNPKXUBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine-dione derivative featuring a complex heterocyclic scaffold. Its structure includes:

  • Imidazo[1,2-g]purine-2,4-dione core: A fused bicyclic system common in kinase inhibitors and adenosine receptor antagonists .
  • Substituents:
    • 3-position: A 2-chloro-6-fluorophenylmethyl group, introducing electron-withdrawing halogen atoms that may enhance receptor binding or metabolic stability.
    • 8-position: A 2-(morpholin-4-yl)ethyl chain, which likely improves solubility due to the morpholine moiety’s polarity.
    • 1- and 7-positions: Methyl groups, reducing steric hindrance and modulating electronic effects .

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive purine derivatives targeting enzymes or receptors involved in inflammation, cancer, or neurological disorders.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN6O3/c1-14-12-29-18-19(25-21(29)28(14)7-6-27-8-10-33-11-9-27)26(2)22(32)30(20(18)31)13-15-16(23)4-3-5-17(15)24/h3-5,12H,6-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTKLZNPKXUBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC5=C(C=CC=C5Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-[(2-Fluorophenyl)methyl]-1,7-dimethyl-8-[2-(morpholin-4-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (RN 903194-30-9)

  • Key Differences: The phenylmethyl group at the 3-position is substituted with a single 2-fluoro atom instead of 2-chloro-6-fluoro.
  • Shared Features : Morpholinylethyl chain and methyl groups at positions 1 and 7, suggesting similar solubility and pharmacokinetic profiles.

8-Ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (RN 879442-23-6)

  • Key Differences :
    • 8-position : Ethyl group instead of morpholinylethyl.
    • Impact : Reduced solubility due to the absence of morpholine’s polar amine. The shorter alkyl chain may also alter interactions with hydrophobic binding pockets .
  • Shared Features : Methyl groups at positions 1 and 7, retaining minimal steric effects.

Compounds with Related Substituent Patterns

Imidazo[1,2-a]pyridine Derivatives (e.g., Cpd 42, Cpd 32)

  • Core Structure : Imidazo[1,2-a]pyridine (vs. purine-dione in the target compound) .
  • Substituents :
    • Cpd 42 : 4-Chlorophenyl and difluorophenyl groups.
    • Cpd 32 : 4-Chlorophenyl and 6-fluorophenyl groups.
  • Impact : While halogenated aryl groups are shared, the absence of the purine-dione core likely shifts target specificity (e.g., toward kinase or GPCR pathways common to imidazo[1,2-a]pyridines) .

Tetrahydroimidazo[1,2-a]pyridine Derivatives (e.g., Compound 1l)

  • Core Structure: Tetrahydroimidazo[1,2-a]pyridine with nitrophenyl and cyano groups .

Substituent-Driven Pharmacological Implications

Compound Core Structure Substituents (Position) Pharmacokinetic/Pharmacodynamic Insights
Target Compound Imidazo[1,2-g]purine 2-Cl-6-F-phenylmethyl (3), morpholinylethyl (8) Enhanced solubility (morpholine) and receptor affinity (halogens)
RN 903194-30-9 Imidazo[2,1-f]purine 2-F-phenylmethyl (3) Lower metabolic stability due to fewer halogens
RN 879442-23-6 Imidazo[2,1-f]purine Ethyl (8) Reduced solubility; potential for faster clearance
Cpd 42 (Imidazo[1,2-a]pyridine) Imidazo[1,2-a]pyridine 4-Cl, 2,6-diF-phenyl Broader kinase inhibition due to pyridine core

Critical Analysis of Structural Modifications

  • Halogenation: The 2-chloro-6-fluoro substitution in the target compound likely enhances binding to hydrophobic pockets compared to mono-halogenated analogues (e.g., RN 903194-30-9) .
  • Morpholinylethyl Chain : This group’s basic nitrogen may improve solubility and membrane permeability, contrasting with alkyl chains (e.g., RN 879442-23-6) .
  • Core Heterocycle : Purine-dione derivatives typically exhibit higher specificity for purine-binding targets (e.g., kinases) than imidazo[1,2-a]pyridines, which often target ion channels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.